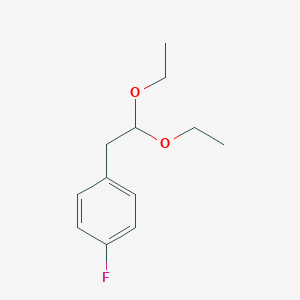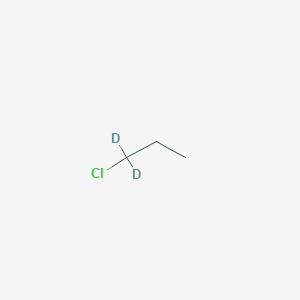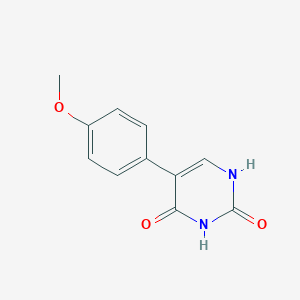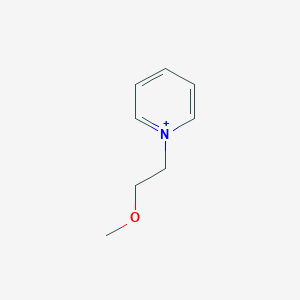
1-(2-Methoxyethyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)pyridinium (MEP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a simple process and has shown promising results in several studies.
作用機序
The mechanism of action of 1-(2-Methoxyethyl)pyridinium is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 1-(2-Methoxyethyl)pyridinium has also been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the apoptosis of cancer cells.
生化学的および生理学的効果
1-(2-Methoxyethyl)pyridinium has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. 1-(2-Methoxyethyl)pyridinium has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
実験室実験の利点と制限
1-(2-Methoxyethyl)pyridinium has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in several studies. However, there are also some limitations to its use. 1-(2-Methoxyethyl)pyridinium is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 1-(2-Methoxyethyl)pyridinium. One potential area of study is its use as a drug delivery system. 1-(2-Methoxyethyl)pyridinium has been shown to be a good candidate for encapsulating drugs due to its ability to form stable complexes with various molecules. Additionally, more research is needed to fully understand its mechanism of action and potential applications in cancer treatment and inflammation. Finally, there is a need for more studies on the toxicity and potential side effects of 1-(2-Methoxyethyl)pyridinium.
Conclusion
In conclusion, 1-(2-Methoxyethyl)pyridinium is a promising chemical compound with potential applications in various fields, including biomedical research, material science, and organic synthesis. Its easy synthesis method, promising results in several studies, and potential as an anti-inflammatory and anti-cancer agent make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
合成法
1-(2-Methoxyethyl)pyridinium is synthesized through a one-pot reaction of 2-methoxyethanol and pyridine in the presence of a catalyst. The reaction is carried out at room temperature and yields a white solid, which is then purified through recrystallization.
科学的研究の応用
1-(2-Methoxyethyl)pyridinium has been extensively studied for its potential applications in various fields, including biomedical research, material science, and organic synthesis. In biomedical research, 1-(2-Methoxyethyl)pyridinium has shown promising results as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
特性
CAS番号 |
125713-87-3 |
|---|---|
製品名 |
1-(2-Methoxyethyl)pyridinium |
分子式 |
C8H12NO+ |
分子量 |
138.19 g/mol |
IUPAC名 |
1-(2-methoxyethyl)pyridin-1-ium |
InChI |
InChI=1S/C8H12NO/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/q+1 |
InChIキー |
LRIRIDOBYDUIQB-UHFFFAOYSA-N |
SMILES |
COCC[N+]1=CC=CC=C1 |
正規SMILES |
COCC[N+]1=CC=CC=C1 |
同義語 |
1-(2-methoxyethyl)pyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



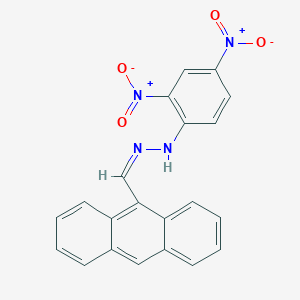
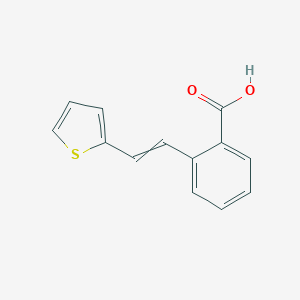
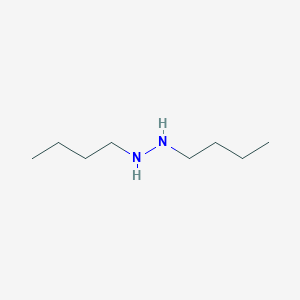
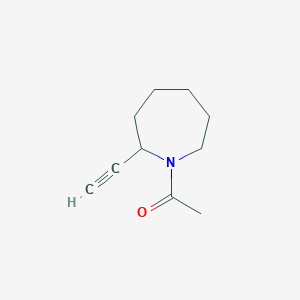
![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)

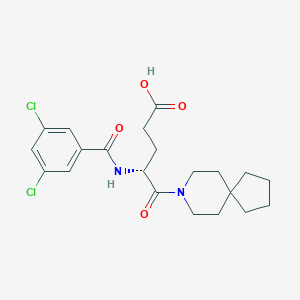

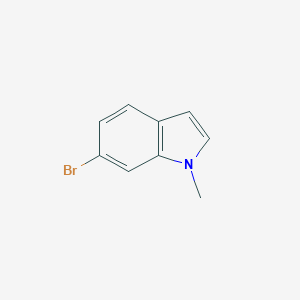
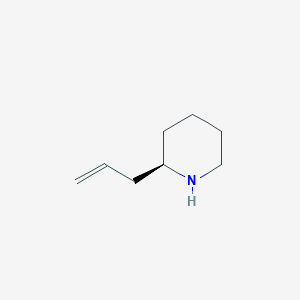
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)
